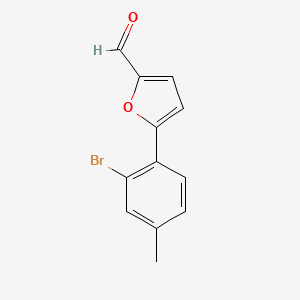

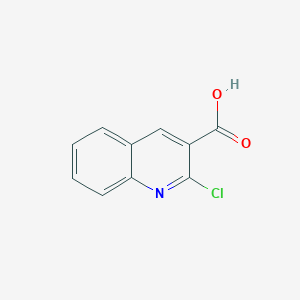

5-(2-溴-4-甲基苯基)-2-糠醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

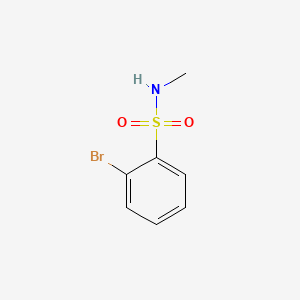

5-(2-Bromo-4-methylphenyl)-2-furaldehyde is a specialized organic compound that has garnered attention in chemical research for its unique structural and chemical properties. This compound serves as a building block in organic synthesis, enabling the construction of complex molecules with potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of related furan derivatives, including 5-substituted 2-furaldehydes, involves palladium-catalyzed cross-coupling reactions and organozinc intermediates. These methods provide a versatile approach to incorporating various substituents into the furan ring, enhancing the compound's utility in further synthetic applications (Kim & Rieke, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(2-Bromo-4-methylphenyl)-2-furaldehyde has been elucidated using techniques such as IR, 1H NMR, 13C NMR, and elemental analysis. These studies confirm the presence of the furan ring and the substituents' positions, providing insight into the compound's reactivity and interaction potential (Li Ying-jun, 2005).

Chemical Reactions and Properties

Furan derivatives undergo a range of chemical reactions, including nitration, bromination, and coupling reactions, which can modify the furan ring or introduce new functional groups. These reactions are crucial for further modifying the compound and exploring its reactivity towards synthesizing novel materials or biologically active molecules (Tarasova & Gol'dfarb, 1965).

Physical Properties Analysis

The physical properties of furan derivatives are influenced by their molecular structure, including boiling points, melting points, and solubility. These properties are essential for determining the compound's suitability for various applications, such as in solvent systems or as intermediates in chemical synthesis (Chadwick, Chambers, Meakins, & Snowden, 1973).

科学研究应用

天然产物及其衍生物的合成

5-(2-溴-4-甲基苯基)-2-糠醛及其衍生物在天然产物的合成中发挥着重要作用。例如,研究人员已成功地以与 5-(2-溴-4-甲基苯基)-2-糠醛密切相关的 2-糠醛为原料合成了天然二芳基庚烷类。这些天然产物是通过各种合成技术获得的,包括维蒂希反应和弗里德尔-克拉夫茨酰化,展示了呋喃衍生醛在合成有机化学中的多功能性 (塞钦蒂和塞琴, 2015)。

新型化学合成方法的开发

人们探索了合成呋喃衍生物的创新方法,突出了 5-(2-溴-4-甲基苯基)-2-糠醛在化学研究中的潜力。例如,研究人员已经发现了 5-取代 2-糠醛的新合成路线,利用钯催化的交叉偶联反应。这些方法为在温和条件下合成各种呋喃衍生物打开了大门,说明了呋喃化合物在有机合成中的效用 (金和里克, 2013)。

在有机电子学中的应用

与 5-(2-溴-4-甲基苯基)-2-糠醛类似的呋喃衍生物在有机电子学领域也很重要。研究人员已经开发了通过与呋喃衍生物直接偶联来功能化噻吩基部分的方法,这些部分通常存在于有机电子材料中。这种方法导致了具有有用电子特性的新型化合物的产生,从而促进了有机电子材料的进步 (凯努莱宁和海斯卡宁, 2016)。

抗癌活性的探索

值得注意的是,由呋喃衍生物合成的化合物,包括那些与 5-(2-溴-4-甲基苯基)-2-糠醛在结构上相关的化合物,在癌症研究中显示出潜力。一项研究证明了使用 5-溴-2-糠醛合成含铋配合物,该配合物有效抑制了肺癌细胞的增殖和迁移。这一发现表明,基于呋喃的化合物可能是开发新抗癌疗法的可行候选物 (欧阳等人, 2016)。

属性

IUPAC Name |

5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJUEVPOZMWWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358068 |

Source

|

| Record name | 5-(2-Bromo-4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-4-methylphenyl)-2-furaldehyde | |

CAS RN |

359810-48-3 |

Source

|

| Record name | 5-(2-Bromo-4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

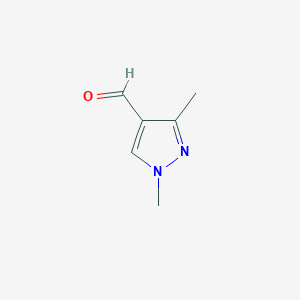

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)